3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid
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Overview
Description
3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Preparation Methods
The synthesis of 3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid can be achieved through various methods. Common synthetic routes for imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, reactions from alpha halo-ketones, Marckwald synthesis, and amino nitrile synthesis . These methods involve different reaction conditions and reagents, such as glyoxal and ammonia for the Debus-Radiszewski synthesis .
Chemical Reactions Analysis
3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole-containing compounds are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These properties make 3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid a valuable compound in drug development and other therapeutic applications .
Mechanism of Action
The mechanism of action of 3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid involves its interaction with various molecular targets and pathways . The imidazole ring can bind to metal ions and enzymes, affecting their activity and leading to the compound’s biological effects . For example, imidazole-containing compounds can inhibit the activity of cytochrome P450 enzymes by binding to the heme iron atom .
Comparison with Similar Compounds
3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid can be compared to other imidazole-containing compounds, such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds share the imidazole ring structure but differ in their specific substituents and biological activities . The unique combination of the imidazole ring with the ethoxy and propanoic acid groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
64609-09-2 |
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Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-[2-(4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid |
InChI |
InChI=1S/C8H14N2O3/c11-8(12)1-5-13-6-4-10-3-2-9-7-10/h7H,1-6H2,(H,11,12) |
InChI Key |
UFAYMXBUEAODHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)CCOCCC(=O)O |
Origin of Product |
United States |
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